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Introduction and Clinical Unmet Need

Central nervous system (CNS) metastases represent a frequent and challenging complication in patients
with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), conferring
a particularly poor prognosis and limited therapeutic options. While EGFR-tyrosine kinase inhibitors
(EGFR-TKIs) have revolutionized treatment for advanced EGFR-mutant NSCLC, their efficacy against CNS
metastases has been limited by inadequate blood-brain barrier (BBB) penetration. Prior to the EVEREST
trial, evidence for EGFR-TKI efficacy in this patient population primarily derived from subgroup analyses,

single-arm studies, or retrospective analyses with significant methodological limitations, including small
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sample sizes, selection of patients with minimal intracranial disease, and non-mandatory routine CNS
imaging [1]. This left a substantial unmet medical need for a systematically evaluated therapeutic agent

specifically designed to address the unique challenges of CNS metastases.

Zorifertinib (AZD3759) represents a novel therapeutic approach to this clinical challenge as the first
EGFR-TKI specifically designed and developed for patients with CNS metastases. Unlike other EGFR-
TKIs, zorifertinib is not a substrate of P-glycoprotein or breast cancer resistance protein, achieving
complete blood-brain barrier penetration (100% in studies) compared to the substantially lower
penetration rates of first- and second-generation EGFR-TKIs (1.13%-3.3%) and even third-generation agents
like osimertinib (2.5%-16%) [1]. This pharmacological profile addressed a fundamental limitation of existing
therapies and formed the rationale for the pivotal EVEREST trial, which was specifically designed as the
first randomized controlled trial conducted exclusively in patients with advanced EGFR-mutant NSCLC and

CNS metastases [2] [1].

EVEREST Trial Design and Methodology

Trial Structure and Patient Population

The EVEREST trial (NCT03653546) was a phase 3, multi-national, randomized, open-label study
designed to compare the efficacy and safety of first-line zorifertinib versus first-generation EGFR-TKIs in
treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases. The trial employed a
1:1 randomization scheme, allocating 220 patients to the zorifertinib arm and 219 patients to the control
arm (gefitinib n = 211 [96.3%], erlotinib n = 8 [3.7%]) [2] [1]. Patient recruitment occurred between
February 1, 2019, and January 12, 2021, with the data cutoff for the primary analysis set on July 12, 2022

[1].

Key eligibility criteria required patients to have histologically or cytologically confirmed advanced NSCLC
with confirmed EGFR sensitizing mutations (exon 19 deletion or L858R), at least one measurable CNS
metastasis as per Response Assessment in Neuro-Oncology Brain Metastasis (RANO-BM) criteria, and an
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Importantly, the trial included
patients with both symptomatic and asymptomatic CNS metastases, provided they had not received prior

radiation therapy for these lesions. This inclusive approach addressed a broader clinical population than
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many previous studies [2] [1]. Baseline characteristics were well-balanced between treatment arms, with the

majority of patients having the EGFR L858R mutation (55%) or more than three CNS lesions (54%) [2].

Treatment Regimens and Study Endpoints

Patients in the investigational arm received zorifertinib 200 mg orally twice daily, while those in the
control arm received either gefitinib 250 mg or erlotinib 150 mg orally once daily. Treatment continued
until disease progression, unacceptable toxicity, or withdrawal of consent. The trial protocol permitted
subsequent therapies after progression, with a notable proportion of patients in both arms receiving third-

generation EGFR-TKIs upon disease progression [2] [1].

The trial employed a comprehensive endpoint assessment strategy with the primary endpoint being blinded
independent central review (BICR)-assessed progression-free survival (PFS) according to RECIST 1.1
criteria. Key secondary endpoints included intracranial PFS (assessed by BICR using modified RECIST 1.1
for brain metastases and by investigators using RANO-BM criteria), objective response rate (ORR),
duration of response (DOR), overall survival (OS), and safety profiles. The use of multiple assessment

methodologies for intracranial efficacy provided robust and complementary data on CNS activity [2] [1].

Table 1: EVEREST Trial Design Overview

Trial Aspect Specification

ClinicalTrials.gov Identifier NCT03653546

Phase 3

Study Design Randomized, open-label, multi-national

Randomization 1:1 (Zorifertinib:Control)

Patient Population Treatment-naive EGFR-mutant NSCLC with CNS metastases
Sample Size 439 patients
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| Interventions | Experimental: Zorifertinib 200 mg twice daily Control: Gefitinib 250 mg once daily or
Erlotinib 150 mg once daily | | Primary Endpoint | BICR-assessed PFS per RECIST 1.1 | | Key Secondary
Endpoints | Intracranial PFS, ORR, DOR, OS, safety |

Key Results and Efficacy Outcomes

Primary Efficacy Endpoints

The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in
systemic PFS with zerifertinib compared to first-generation EGFR-TKIs. The median PFS was 9.6 months
in the zorifertinib arm versus 6.9 months in the control arm, corresponding to a hazard ratio (HR) of
0.719 (95% confidence interval [CI], 0.580-0.893; p = 0.0024) [2]. This represents a 28.1% reduction in the
risk of disease progression or death with zorifertinib, establishing its superiority in controlling systemic

disease in this challenging patient population with CNS metastases.

Intracranial Efficacy

The most compelling efficacy data emerged from the intracranial analyses, where zorifertinib demonstrated
substantial superiority. When assessed by BICR using modified RECIST 1.1 criteria for brain metastases,
zorifertinib achieved a median intracranial PFS that was significantly prolonged compared to control,
with a HR of 0.467 (95% CI, 0.352-0.619) [2]. This represents a 53.3% reduction in the risk of intracranial
progression. Similarly, when assessed by investigators using RANO-BM criteria, the intracranial PFS
benefit remained significant (HR, 0.627; 95% CI, 0.466-0.844) [2]. These consistent findings across
different assessment methodologies robustly demonstrate zorifertinib's enhanced efficacy in controlling
CNS metastases, directly addressing the clinical challenge of inadequate BBB penetration with earlier-

generation EGFR-TKIs.

Overall Survival and Subsequent Therapies

At the time of data cutoff, overall survival data remained immature, with the estimated median OS being
37.3 months with zorifertinib and 31.8 months with control (HR, 0.833; 95% CI, 0.524-1.283) [2].
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Importantly, the protocol permitted subsequent therapies after progression, and a substantial proportion of
patients received third-generation EGFR-TKIs following discontinuation of study treatment. The
investigators noted that sequential use of zorifertinib followed by third-generation EGFR-TKIs showed
the potential to prolong patients' survival, suggesting a viable treatment strategy for this population [2] [1].
This sequential approach may be particularly relevant given that 59.0% of patients developed EGFR T790M
mutation upon progressive disease in the phase 2 CTONG1702 study of zerifertinib [1].

Table 2: Key Efficacy Outcomes from EVEREST Trial

Zorifertinib

Control

Hazard Ratio

Efficacy Parameter P-value
o (n=220) (n=219) (95% Cl)

Median PFS (months) 9.6 6.9 0.719 (0.580- 0.0024
0.893)

Intracranial PFS (BICR, Not reported Not reported  0.467 (0.352- Not reported

mRECIST 1.1) 0.619)

Intracranial PFS (Investigator, Not reported Not reported  0.627 (0.466- Not reported

RANO-BM) 0.844)

Median OS (months) 37.3 31.8 0.833 (0.524- Immature
1.283) data

EGFR Subtypes

Exon 19 Deletion Not reported Not reported  0.684 (0.505- Not reported
0.926)

L858R Mutation Not reported Not reported  0.762 (0.568- Not reported
1.021)

Safety Profile and Management

The safety analysis of the EVEREST trial revealed that zorifertinib had a manageable safety profile

consistent with previously reported data on the drug [2]. The adverse events observed were characteristic of
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EGFR-TKI class effects, with no unexpected toxicities emerging. The most common adverse events
associated with zorifertinib included rash, diarrhea, and elevated transaminases, which were generally

manageable with appropriate supportive care and dose modifications when necessary [2].

While the published excerpts from the EVEREST trial do not provide comprehensive quantitative data on
adverse event rates, they note that the safety profile of zorifertinib was considered acceptable in the context
of its clinical benefits, particularly given the challenging patient population with CNS metastases who have
limited therapeutic options [2]. The adverse events reported were consistent with those observed in earlier
phase studies of zorifertinib, including the phase 1 BLOOM study and phase 2 CTONG1702 study, which
provided preliminary safety data leading to the phase 3 trial [1]. As with all EGFR-TKIs, appropriate
monitoring and proactive management of characteristic adverse events are essential for optimizing

treatment duration and maintaining patients' quality of life.

Experimental Protocols and Methodologies

Patient CNS Assessment Protocol

The EVEREST trial implemented a comprehensive CNS assessment protocol to ensure accurate evaluation
of intracranial disease activity. All patients underwent contrast-enhanced brain MRI at baseline, with
follow-up scans conducted every 6 weeks during the first 48 weeks, and subsequently every 12 weeks until
documented CNS progression. The imaging assessment followed a dual-review process incorporating both
BICR using modified RECIST 1.1 criteria for brain metastases and investigator assessment using RANO-
BM criteria [2] [1]. This rigorous approach minimized assessment bias and provided robust data on

intracranial efficacy.

The specific assessment protocol required:

e Standardized MRI parameters across all study sites to ensure consistency in image quality

e Centralized imaging review by qualified radiologists blinded to treatment assignment

¢ Simultaneous assessment of systemic and intracranial disease to comprehensively characterize
disease progression patterns

¢ Independent adjudication committee for discordant cases between BICR and investigator
assessments
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EGFR Mutation Testing Methodology

The EVEREST trial employed rigorous molecular testing methodologies to confirm EGFR mutation status,
which was a key eligibility criterion. The testing approach utilized next-generation sequencing (NES)
platforms applied to either tumor tissue or circulating tumor DNA (ctDNA) from plasma samples [1]. The

specific protocol involved:

e Tumor tissue testing: Formalin-fixed paraffin-embedded (FFPE) tumor samples with minimum tumor
content of 20% were analyzed using the QIASeq Comprehensive Cancer Panel (275 genes) by
MEDx TMC [1]

o CctDNA testing: Plasma samples collected in cell-free DNA collection tubes were processed within 72
hours of collection, with DNA extraction and library preparation following standardized protocols

e Centralized testing confirmation: All EGFR mutation results were confirmed through a central
laboratory to ensure consistency across the multi-national trial sites

This comprehensive testing strategy ensured accurate patient selection while also facilitating exploratory

analyses of potential biomarkers of response.

Signaling Pathways and Experimental Workflows

Zorifertinib Mechanism of Action and EGFR Signaling Pathway

Zorifertinib exerts its therapeutic effect through potent inhibition of EGFR signaling pathways, with
distinctive pharmacokinetic properties that enable enhanced CNS penetration. The following Graphviz

diagram illustrates the drug mechanism and key signaling pathways:
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Zorifertinib EGFR Inhibition and BBB Penetration Mechanism
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This diagram illustrates zorifertinib's unique dual mechanism: direct EGFR kinase inhibition combined with
complete BBB penetration due to not being a substrate for efflux transporters P-glycoprotein (P-gp) or breast
cancer resistance protein (BCRP). This distinguishes it from other EGFR-TKIs that have limited CNS

penetration due to active efflux at the BBB [1].

EVEREST Trial Patient Flow and Assessment Schedule

The following workflow diagram outlines the key stages of patient participation in the EVEREST trial, from

screening through follow-up:
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EVEREST Trial Patient Flow and Assessment Schedule
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This workflow highlights the comprehensive assessment strategy employed in the EVEREST trial,

particularly the rigorous imaging schedule and dual review processes that ensured robust efficacy evaluation.

Discussion and Clinical Implications

The EVEREST trial represents a significant advancement in the therapeutic landscape for patients with
EGFR-mutant NSCLC and CNS metastases, addressing a previously unmet need through a specifically
designed EGFR-TKI with enhanced BBB penetration. The results demonstrate that zorifertinib
significantly improves both systemic and intracranial PFS compared to first-generation EGFR-TKISs,
with a particularly dramatic improvement in intracranial disease control (HR 0.467) [2]. This establishes

zorifertinib as a novel first-line option for this challenging patient population.

The trial findings have several important clinical implications. First, they validate the strategy of designing
TKIs specifically for CNS penetration rather than relying on agents developed primarily for systemic
disease control. Second, the potential for sequential therapy with zorifertinib followed by third-generation
EGFR-TKIs upon progression and T790M emergence offers a promising long-term treatment strategy that
may optimize overall survival outcomes [2] [1]. Finally, the particularly pronounced benefit in patients with
the L858R mutation is noteworthy, as this subgroup has historically derived less benefit from some third-

generation EGFR-TKIs like osimertinib (HR 1.0 in the FLAURA trial) [1].

From a drug development perspective, the EVEREST trial provides a model for future CNS metastasis
trials, demonstrating the importance of dedicated studies in this population rather than relying on subgroup
analyses. The use of multiple CNS assessment methodologies and mandatory baseline and follow-up CNS

imaging sets a new standard for rigorous evaluation of intracranial efficacy. As the first randomized
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controlled trial exclusively enrolling patients with EGFR-mutant NSCLC and CNS metastases, EVEREST
provides practice-changing evidence that will inform future treatment guidelines and clinical practice in this

area of high unmet need [2] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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